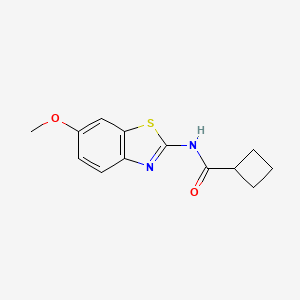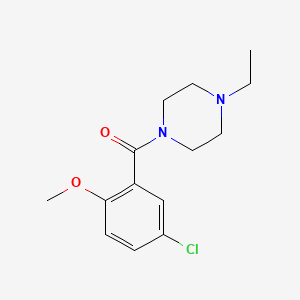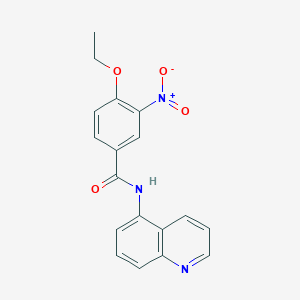
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. EF24 is a curcumin derivative that was first synthesized in 2008 and has since been studied extensively for its anti-cancer properties.
作用機序
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. It activates the p53 pathway, which is a tumor suppressor pathway that plays a crucial role in preventing the development of cancer. N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide also inhibits the NF-kB pathway, which is a pro-inflammatory pathway that is often activated in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been shown to induce oxidative stress in cancer cells, which leads to the activation of the p53 pathway and subsequent apoptosis. It also inhibits the activity of several enzymes involved in cancer cell growth and survival, including Akt, mTOR, and COX-2. N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has also been found to reduce inflammation and oxidative stress in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology. However, N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is relatively unstable and has a short half-life, which can make it challenging to use in experiments. Additionally, N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has not been extensively tested in vivo, so its efficacy and safety in animal models are not well-established.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide. One area of interest is the development of more stable and bioavailable formulations of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, which could enhance its efficacy in vivo. Another potential direction is the investigation of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide in combination with other anti-cancer agents, which could improve its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide in animal models and human clinical trials.
合成法
The synthesis of N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide involves the reaction of curcumin with ethoxyacetic anhydride and 3-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide and acetic acid to yield N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide.
科学的研究の応用
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been shown to have potent anti-cancer properties in various cancer cell lines, including breast, prostate, lung, and colon cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway and inhibiting the NF-kB pathway. N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has also been shown to inhibit cancer cell migration and invasion, which are critical steps in the metastasis of cancer.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-2-22-16-8-12(10-20)6-7-15(16)23-11-17(21)19-14-5-3-4-13(18)9-14/h3-10H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFTVBJCZQNZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5833065.png)
![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)


![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5833092.png)
![N-[4-(N-acetylethanehydrazonoyl)phenyl]-4-methylbenzamide](/img/structure/B5833096.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide](/img/structure/B5833111.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5833119.png)


![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5833136.png)